Piperazine, 1,4-bis(4-nitrobenzoyl)-
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Overview
Description
Piperazine, 1,4-bis(4-nitrobenzoyl)- is a chemical compound with the molecular formula C18H16N4O6. It is known for its unique structure, which includes a piperazine ring substituted with two 4-nitrobenzoyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis(4-nitrobenzoyl)- typically involves the reaction of piperazine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for Piperazine, 1,4-bis(4-nitrobenzoyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,4-bis(4-nitrobenzoyl)- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products Formed
Reduction: Formation of 1,4-bis(4-aminobenzoyl)piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized piperazine derivatives.
Scientific Research Applications
Piperazine, 1,4-bis(4-nitrobenzoyl)- is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of Piperazine, 1,4-bis(4-nitrobenzoyl)- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The piperazine ring can also interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(3-nitrobenzoyl)piperazine
- 1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine
- 1,4-Bis(2-methoxy-5-nitrobenzoyl)piperazine
- 1,4-Bis(3,5-dinitrobenzoyl)piperazine
- 1,4-Bis(2-isopropoxy-5-nitrobenzoyl)piperazine
Uniqueness
Piperazine, 1,4-bis(4-nitrobenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two 4-nitrobenzoyl groups makes it particularly useful in redox chemistry and as a precursor for further functionalization. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications .
Properties
CAS No. |
93065-62-4 |
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Molecular Formula |
C18H16N4O6 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
[4-(4-nitrobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C18H16N4O6/c23-17(13-1-5-15(6-2-13)21(25)26)19-9-11-20(12-10-19)18(24)14-3-7-16(8-4-14)22(27)28/h1-8H,9-12H2 |
InChI Key |
KZZNCJHPWZZHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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